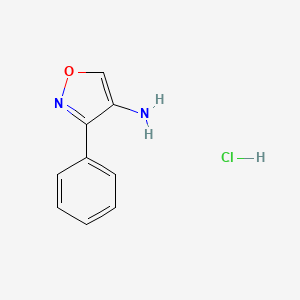

3-Phenyl-1,2-oxazol-4-amine hydrochloride

説明

Structure

3D Structure of Parent

特性

IUPAC Name |

3-phenyl-1,2-oxazol-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O.ClH/c10-8-6-12-11-9(8)7-4-2-1-3-5-7;/h1-6H,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYQOSWVXCVXIGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC=C2N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Phenyl 1,2 Oxazol 4 Amine Hydrochloride

Established Synthetic Routes to 3-Phenyl-1,2-oxazol-4-amine Hydrochloride

Traditional approaches to the synthesis of this compound have laid the groundwork for the production of this and related isoxazole (B147169) derivatives. These methods often involve multi-step sequences that focus on the careful construction of the isoxazole ring and subsequent manipulation of functional groups.

Cyclization Reactions Involving Hydroxylamine (B1172632) Derivatives

Cyclization reactions utilizing hydroxylamine or its derivatives are a cornerstone in the synthesis of the isoxazole core. These reactions typically involve the condensation of hydroxylamine with a 1,3-dicarbonyl compound or its synthetic equivalent, leading to the formation of the five-membered heterocyclic ring.

One established pathway involves the reaction of β-ketoesters with hydroxylamine hydrochloride. In a typical procedure, a β-ketoester is reacted with hydroxylamine hydrochloride in the presence of a base to facilitate the cyclization and formation of the isoxazol-5(4H)-one ring. nih.govmdpi.com Subsequent chemical transformations would be necessary to introduce the phenyl group at the 3-position and the amino group at the 4-position.

Another relevant method is the reaction of β-enamino diketones with hydroxylamine hydrochloride, which can lead to the formation of di- or tri-substituted isoxazoles. researchgate.net The regioselectivity of this reaction is a key consideration in directing the synthesis towards the desired isomer.

A more direct approach to aminoisoxazoles involves the nucleophilic addition of hydroxylamine to allenic or acetylenic nitriles. rsc.org For instance, the reaction of phenylpropynenitrile with hydroxylamine can yield 5-amino-3-phenylisoxazole (B183965) and 3-amino-5-phenylisoxazole. rsc.org While this provides an amino-substituted phenylisoxazole, further steps would be required to achieve the specific 4-amino substitution pattern. A patented process describes the preparation of 3-amino-5-phenylisoxazole by reacting phenylpropiolonitrile with an alkaline solution of hydroxylamine hydrochloride. google.com

A plausible route to the target compound's core structure involves the reaction of a suitably substituted β-ketonitrile with hydroxylamine. The general mechanism for the formation of isoxazoles from β-enamino ketoesters and hydroxylamine involves the initial formation of an oxime intermediate, followed by intramolecular cyclization and dehydration to yield the final isoxazole product. nih.govresearchgate.net

| Starting Materials | Reagents | Product | Key Features | Reference |

|---|---|---|---|---|

| β-Ketoesters and Aromatic Aldehydes | Hydroxylamine hydrochloride | 4-Arylideneisoxazol-5(4H)-ones | Three-component reaction. | nih.gov |

| β-Enamino diketones | Hydroxylamine hydrochloride | Di- or tri-substituted isoxazoles | Regioselective synthesis. | researchgate.net |

| Phenylpropynenitrile | Hydroxylamine | 5-Amino-3-phenylisoxazole and 3-Amino-5-phenylisoxazole | Direct synthesis of aminoisoxazoles. | rsc.org |

| Phenylpropiolonitrile | Hydroxylamine hydrochloride, NaOH | 3-Amino-5-phenylisoxazole | Patented process for aminoisoxazole synthesis. | google.com |

1,3-Dipolar Cycloaddition Approaches for Oxazole (B20620) Ring Formation

The 1,3-dipolar cycloaddition reaction is a powerful and versatile method for the construction of five-membered heterocyclic rings, including isoxazoles. chemtube3d.com This approach typically involves the reaction of a nitrile oxide with an alkyne or an alkene. For the synthesis of 3-phenylisoxazoles, benzonitrile (B105546) oxide is the key 1,3-dipole.

The general strategy involves the in-situ generation of benzonitrile oxide from a precursor, such as a benzaldoxime, which then reacts with a suitable dipolarophile. mdpi.com The choice of the dipolarophile is crucial for introducing the desired substituents at the 4- and 5-positions of the isoxazole ring. To obtain a 4-amino substituted isoxazole, a dipolarophile with a masked amino group or a group that can be readily converted to an amine would be necessary.

A common method for generating nitrile oxides in situ is the dehydration of aldoximes. mdpi.com For example, phenyloximes can undergo a [3+2] cycloaddition with various dipolarophiles to yield phenylisoxazole derivatives. nih.gov The efficiency of this reaction can be influenced by the electronic nature of the substituents on the phenyl ring of the oxime. nih.gov

Another approach utilizes α-nitroketones as precursors for nitrile oxides. In the presence of a dehydrating agent, α-nitroketones can be converted to nitrile oxides, which then participate in 1,3-dipolar cycloaddition reactions with alkenes or alkynes to form isoxazolines or isoxazoles, respectively. nih.gov

| Nitrile Oxide Precursor | Dipolarophile | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Benzaldoxime | Alkyne | 3-Phenylisoxazole (B85705) | In-situ generation of nitrile oxide. | mdpi.com |

| Phenyloximes | Various dipolarophiles | Polysubstituted phenylisoxazoles | Substituent effects on reaction yield. | nih.gov |

| α-Nitroketones | Alkenes/Alkynes | 3-Benzoylisoxazolines/isoxazoles | Use of chloramine-T as a base. | nih.gov |

Precursor Chemistry and Functional Group Manipulation

The synthesis of this compound often requires careful planning of the precursor chemistry and strategic functional group manipulations. A common strategy involves the synthesis of a 3-phenylisoxazole core with a functional group at the 4-position that can be subsequently converted to an amino group.

A prominent example of this approach is the synthesis of 4-nitro-3-phenylisoxazole. This compound can be prepared through various methods, including a one-pot synthesis from cinnamyl alcohol and sodium nitrite (B80452) in acetic acid. nih.govbeilstein-journals.org The nitro group at the 4-position is an excellent precursor for the amino group, as it can be readily reduced under standard conditions, such as catalytic hydrogenation or using reducing agents like tin(II) chloride.

The reduction of a 4-nitro-3-phenylisoxazole derivative would lead to the formation of 3-phenyl-1,2-oxazol-4-amine. researchgate.net Subsequent treatment with hydrochloric acid would then yield the desired hydrochloride salt. This two-step sequence of nitration followed by reduction is a classic and effective method for introducing an amino group onto an aromatic or heteroaromatic ring.

Emerging Synthetic Approaches and Green Chemistry Principles

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. These emerging approaches, guided by the principles of green chemistry, aim to reduce waste, minimize energy consumption, and utilize less hazardous materials.

Metal-Catalyzed Coupling Reactions for Aromatic Linkages

Metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. In the context of 3-phenylisoxazole synthesis, these reactions can be employed to introduce the phenyl group onto a pre-formed isoxazole ring.

Palladium-catalyzed direct C-H arylation is a powerful technique that allows for the coupling of isoxazoles with aryl halides without the need for pre-functionalization of the isoxazole ring. nih.govresearchgate.net This method can selectively activate the C-H bond at the 5-position of isoxazoles for arylation. nih.gov While this specific regioselectivity may not directly lead to the 3-phenyl isomer, it highlights the potential of C-H activation in isoxazole chemistry. Further research may lead to catalysts and conditions that favor arylation at the 3-position.

Copper-catalyzed reactions also play a significant role in the synthesis of isoxazoles. organic-chemistry.orgnih.gov These methods can be used for the construction of the isoxazole ring itself or for the introduction of substituents. For example, a one-pot copper-catalyzed protocol has been developed for the synthesis of fluoroalkylated isoxazoles from commercially available amines and alkynes. organic-chemistry.org

| Catalyst | Reaction Type | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Palladium | Direct C-H Arylation | Isoxazoles and Aryl iodides | Selective C5-arylation. | nih.gov |

| Copper | Cascade Sequence | Amines and Alkynes | One-pot synthesis of fluoroalkylated isoxazoles. | organic-chemistry.org |

| Copper | Intramolecular N-arylation | ortho-Chlorinated arylhydrazones | Synthesis of N-phenyl-1H-indazoles, applicable to other N-aryl heterocycles. | nih.gov |

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. tsijournals.comzenodo.orgnih.gov This technology is particularly well-suited for the synthesis of heterocyclic compounds, including isoxazoles.

The synthesis of isoxazole derivatives from 1,3-dicarbonyl compounds and hydroxylamine hydrochloride can be significantly expedited using microwave irradiation. zenodo.org For example, the synthesis of 3-[3-(2-hydroxyphenyl)-isoxazol-5-yl]-chromen-4-ones from 1,3-propanediones and hydroxylamine hydrochloride was achieved in a few minutes under microwave conditions, compared to several hours with conventional heating. zenodo.org

Microwave assistance has also been successfully applied to the synthesis of aminoisoxazoles. The synthesis of Schiff bases from 3-amino-5-methyl isoxazole was accomplished in just 30 seconds using microwave irradiation, a substantial improvement over the 3 hours required by conventional methods. tsijournals.com Furthermore, an efficient microwave-assisted synthesis of 3-substituted bis-isoxazole ethers via a 1,3-dipolar cycloaddition has been reported, highlighting the broad applicability of this technique in isoxazole chemistry. nih.gov These examples underscore the potential of microwave-assisted protocols to provide a more rapid and efficient route to this compound and its derivatives, aligning with the principles of green chemistry. researchgate.net

| Reaction | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Synthesis of Isoxazole Schiff Bases | 3 hours | 30 seconds | Yields increased from 70-81% to 90-95%. | tsijournals.com |

| Synthesis of 3-[3-(2-Hydroxyphenyl)-isoxazol-5-yl]-chromen-4-ones | Several hours | 2.5 minutes | Not specified, but significant time reduction. | zenodo.org |

| Synthesis of 3-Substituted bis-isoxazole ethers | Not specified | Not specified | Efficient synthesis with high yields (31-92%). | nih.gov |

Mechanochemical Synthesis Approaches

Mechanochemical synthesis, which utilizes mechanical energy from methods like ball-milling to induce chemical reactions, has emerged as a powerful green alternative to traditional solvent-based methods. nih.govrsc.org This approach often leads to shorter reaction times, higher yields, and a significant reduction in solvent waste. tandfonline.com

In the context of isoxazole synthesis, mechanochemistry has been successfully employed for the 1,3-dipolar cycloaddition, a key reaction in forming the isoxazole ring. A scalable and solvent-free synthesis of 3,5-disubstituted isoxazoles has been developed using ball-milling conditions. nih.govrsc.org This method involves the reaction of terminal alkynes with hydroxyimidoyl chlorides, facilitated by a recyclable Cu/Al2O3 nanocomposite catalyst, yielding isoxazoles in moderate to excellent yields. nih.govrsc.org The process is reproducible on a gram scale without requiring adjustments to the milling time. nih.gov

Another notable mechanochemical approach involves the catalyst- and solvent-free reaction of N-hydroxybenzimidoyl chlorides with enamino carbonyl compounds. researchgate.net By milling the reactants in a ball mill for 20-60 minutes, highly substituted isoxazoles can be obtained with high regioselectivity in yields of up to 86%. researchgate.net Furthermore, the in situ mechanochemical synthesis of nitrones followed by an intramolecular 1,3-dipolar cycloaddition provides a catalyst-free route to fused isoxazoles. mdpi.com

The table below summarizes the key aspects of mechanochemical synthesis of isoxazoles based on available research.

| Reactants | Catalyst/Conditions | Key Advantages | Yield |

| Terminal alkynes and hydroxyimidoyl chlorides | Cu/Al2O3 nanocomposite, ball-milling | Scalable, solvent-free, recyclable catalyst | Moderate to excellent |

| N-hydroxybenzimidoyl chlorides and enamino carbonyl compounds | Catalyst-free, ball-milling | Solvent-free, high regioselectivity, short reaction time | Up to 86% |

| o-allyl salicylaldehyde (B1680747) and phenylhydroxylamine | Catalyst-free, grinding | Green route to fused isoxazoles | Not specified |

Sustainable Solvent Systems and Aqueous Media Reactions

The development of sustainable synthetic methods has led to the exploration of environmentally benign solvent systems and reactions in aqueous media. Water, being non-toxic, non-flammable, and inexpensive, is an attractive medium for organic synthesis.

The synthesis of 3,4,5-trisubstituted isoxazoles has been successfully achieved in water under mild basic conditions at room temperature. nih.gov This method, which involves the [3+2] cycloaddition of nitrile oxides with 1,3-dicarbonyl compounds, is fast, with reactions completing within 1-2 hours. nih.gov This aqueous approach provides an environmentally friendly route to a significant class of isoxazole structures. nih.gov

Ultrasound irradiation has also been employed to promote isoxazole synthesis in aqueous media, often leading to improved yields and shorter reaction times. mdpi.comrsc.org For instance, a one-pot cascade reaction for the synthesis of polysubstituted isoxazoles has been developed using ultrasonication in water. rsc.org The use of ultrasound can significantly enhance reaction efficiency, in some cases improving yields by as much as 35 percentage points compared to conventional heating. mdpi.com

Deep eutectic solvents (DESs) represent another class of sustainable solvents that are gaining attention. A continuous flow synthesis of 3,5-disubstituted isoxazoles has been developed using a deep eutectic solvent, which can be efficiently recovered and reused.

The following table outlines various sustainable solvent systems used in isoxazole synthesis.

| Solvent System | Methodology | Key Features |

| Water | [3+2] cycloaddition of nitrile oxides and 1,3-dicarbonyls | Mild conditions, room temperature, fast reaction (1-2 hours) |

| Aqueous Media | Ultrasound-assisted synthesis | Reduced reaction times, improved yields |

| Deep Eutectic Solvents (DESs) | Continuous flow synthesis | Recyclable solvent, efficient recovery |

Control of Selectivity and Yield Optimization in this compound Synthesis

Regioselectivity and Diastereoselectivity in Cyclization Reactions

Controlling the regioselectivity of the cyclization reaction is crucial for the synthesis of specifically substituted isoxazoles like this compound. The formation of regioisomers is a common challenge in traditional isoxazole syntheses, such as the Claisen isoxazole synthesis. nih.gov

Advanced methodologies have been developed to achieve high regioselectivity. For instance, four distinct series of regioisomeric isoxazoles can be selectively synthesized from β-enamino diketones by carefully controlling the reaction conditions, such as the solvent and the use of additives like pyridine (B92270) or a Lewis acid. nih.govrsc.org This allows for the targeted synthesis of 3,4-disubstituted, 4,5-disubstituted, and 3,4,5-trisubstituted isoxazoles. nih.gov A chalcone (B49325) rearrangement strategy has also been employed for the regioselective synthesis of 3,4-disubstituted isoxazoles from β-ketoacetals and hydroxylamine hydrochloride. researchgate.net

In the context of 1,3-dipolar cycloadditions, the regioselectivity can be controlled by using vinylphosphonates bearing a leaving group, leading to either 3,5- or 3,4-disubstituted isoxazoles. rsc.org Enamine-triggered [3+2] cycloaddition reactions of aldehydes and N-hydroximidoyl chlorides also offer a high-yielding and regiospecific route to 3,4-disubstituted isoxazoles. thieme-connect.com

Diastereoselectivity is another important aspect, particularly when chiral centers are present in the precursors. While isoxazoles themselves are aromatic, their isoxazoline (B3343090) precursors can have stereocenters. The diastereoselective synthesis of polysubstituted isoxazolines can be achieved through methods like [4+1]-cycloaddition, which can then be converted to the corresponding isoxazoles. chemistryviews.org

The table below details methodologies for controlling selectivity in isoxazole synthesis.

| Methodology | Reactants | Selectivity Control | Product |

| Cyclocondensation | β-enamino diketones and hydroxylamine | Varying solvent and additives (pyridine, Lewis acid) | Regioisomeric isoxazoles (3,4-, 4,5-, and 3,4,5-substituted) |

| Chalcone Rearrangement | β-ketoacetals and hydroxylamine hydrochloride | Substrate-dependent | 3,4-disubstituted isoxazoles |

| 1,3-Dipolar Cycloaddition | Nitrile oxides and vinylphosphonates with leaving groups | Position of the leaving group | 3,5- or 3,4-disubstituted isoxazoles |

| Enamine-triggered [3+2] Cycloaddition | Aldehydes and N-hydroximidoyl chlorides | Inherent regiospecificity of in situ formed enamines | 3,4-disubstituted isoxazoles |

| [4+1]-Cycloaddition | Sulfur ylides and nitroalkenes | Modular approach | Diastereoselective synthesis of trisubstituted isoxazolines |

Chemical Reactivity and Derivatization Strategies of 3 Phenyl 1,2 Oxazol 4 Amine Hydrochloride

Reactions of the Amine Functionality at Position 4

The primary amine at position 4 of the oxazole (B20620) ring is a key site for a variety of chemical transformations, including acylation, alkylation, condensation, and redox reactions.

The nucleophilic nature of the primary amine group in 3-phenyl-1,2-oxazol-4-amine makes it amenable to acylation and alkylation reactions. Acylation, typically carried out with acyl chlorides or anhydrides in the presence of a base, results in the formation of the corresponding amides. For instance, the reaction with acetyl chloride would yield N-(3-phenyl-1,2-oxazol-4-yl)acetamide. These reactions are fundamental in peptide synthesis and the generation of various amide derivatives. nih.gov

Alkylation of the amine can be achieved using alkyl halides. The reaction proceeds via nucleophilic substitution, where the amine displaces the halide to form a secondary or tertiary amine, or even a quaternary ammonium (B1175870) salt, depending on the reaction conditions and the stoichiometry of the alkylating agent.

| Reaction Type | Reagent Example | Product Class |

| Acylation | Acetyl chloride | Amide |

| Alkylation | Methyl iodide | Secondary/Tertiary Amine |

The primary amine of 3-phenyl-1,2-oxazol-4-amine can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orglibretexts.org This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. youtube.comyoutube.com The formation of imines is a reversible process, and the stability of the resulting C=N double bond can vary. libretexts.orglibretexts.org For example, the reaction with benzaldehyde (B42025) would yield N-benzylidene-3-phenyl-1,2-oxazol-4-amine. Such imine derivatives are valuable intermediates in organic synthesis. For instance, (E)-3-Phenyl-N-(4-phenyl-1,3-oxazol-2-yl)prop-2-en-1-imine is a synthetic organic compound of the imine class, which is typically synthesized through condensation reactions. ontosight.ai Similarly, (Z)-N-methyl-3-(3-phenyl-1,2-oxazol-4-yl)prop-2-en-1-imine is another example of an imine derived from a 3-phenyl-1,2-oxazol-4-yl structure. chemsynthesis.com

| Carbonyl Compound | Product Type |

| Aldehyde (e.g., Benzaldehyde) | Imine (Schiff Base) |

| Ketone (e.g., Acetone) | Imine (Schiff Base) |

Reductive amination is a powerful method for the synthesis of secondary and tertiary amines. organic-chemistry.org This two-step, one-pot process involves the initial formation of an imine from the reaction of the primary amine with an aldehyde or ketone, followed by in-situ reduction of the imine using a suitable reducing agent such as sodium borohydride (B1222165) (NaBH4) or hydrogen with a metal catalyst. mdpi.com This method provides a controlled route to N-alkylated derivatives of 3-phenyl-1,2-oxazol-4-amine.

The oxidation of the primary amine group on the oxazole ring is less commonly described in the literature. Generally, primary amines can be oxidized to various products, including nitroso, nitro compounds, or azo compounds, depending on the oxidizing agent and reaction conditions. However, the specifics of such transformations for 3-phenyl-1,2-oxazol-4-amine are not well-documented.

Electrophilic and Nucleophilic Transformations on the Oxazole Ring System

The oxazole ring is an aromatic heterocycle, but its aromaticity is less pronounced than that of benzene, making it susceptible to certain addition and substitution reactions. wikipedia.org

Electrophilic aromatic substitution on the oxazole ring is generally difficult due to the electron-withdrawing effect of the heteroatoms. tandfonline.com When such reactions do occur, they typically favor the C5 position, especially if there is an electron-donating group on the ring. wikipedia.org For 3-phenyl-1,2-oxazol-4-amine, the amino group at C4 is an activating group, which could potentially facilitate electrophilic substitution at the C5 position.

Nucleophilic aromatic substitution on the oxazole ring is rare and generally requires the presence of a good leaving group at the C2 position. wikipedia.orgtandfonline.com The parent compound, 3-phenyl-1,2-oxazol-4-amine hydrochloride, does not possess a suitable leaving group, making direct nucleophilic substitution on the ring unlikely.

Aromatic Substitution Reactions on the Phenyl Moiety

The phenyl group at the C3 position of the oxazole ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation. The oxazole ring itself acts as a deactivating group, directing incoming electrophiles to the meta-positions of the phenyl ring. However, if the phenyl ring contains activating substituents, these will dictate the position of substitution. For example, nitration with a mixture of nitric acid and sulfuric acid would be expected to yield 3-(3-nitrophenyl)-1,2-oxazol-4-amine as the major product.

| Reaction | Reagent | Expected Product |

| Nitration | HNO₃/H₂SO₄ | 3-(3-Nitrophenyl)-1,2-oxazol-4-amine |

| Bromination | Br₂/FeBr₃ | 3-(3-Bromophenyl)-1,2-oxazol-4-amine |

| Sulfonation | SO₃/H₂SO₄ | 3-(3-Sulfophenyl)-1,2-oxazol-4-amine |

Ring-Opening Reactions and Rearrangements of the 1,2-Oxazole Core

The 1,2-oxazole ring can undergo ring-opening reactions under certain conditions, such as treatment with strong acids or bases, or upon reduction. The N-O bond in the isoxazole (B147169) ring is relatively weak and can be cleaved reductively, for example, by catalytic hydrogenation. This can lead to the formation of an enaminoketone.

Rearrangements of the oxazole ring are also known. One notable example is the Cornforth rearrangement, which is a thermal rearrangement of 4-acyloxazoles. wikipedia.org While 3-phenyl-1,2-oxazol-4-amine itself does not fit this substrate class, its acylated derivatives could potentially undergo similar rearrangements. Other rearrangements of isoxazoles can be induced photochemically or thermally, often leading to the formation of other heterocyclic systems. However, specific studies on the ring-opening and rearrangement reactions of this compound are limited.

Synthesis of Substituted Analogs and Functionalized Derivatives of this compound

The generation of a library of analogs from the parent compound, this compound, is crucial for identifying derivatives with enhanced potency and selectivity. Synthetic approaches are designed to introduce a diverse range of functional groups at specific positions of the molecule.

Modification of the Phenyl Substituent

The phenyl ring at the 3-position of the oxazole core presents a prime site for modification to investigate the electronic and steric effects on biological activity. The reactivity of the phenyl ring is influenced by the electron-donating nature of the amino group at the 4-position of the oxazole, which can direct electrophilic substitution to the ortho- and para-positions of the phenyl ring. byjus.com

Common derivatization strategies for the phenyl group include:

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, and Friedel-Crafts alkylation and acylation can introduce a variety of substituents onto the phenyl ring. The conditions for these reactions must be carefully controlled to avoid overreaction or undesired side reactions due to the activating effect of the amino group. libretexts.org For instance, direct nitration can lead to a mixture of ortho, meta, and para isomers, along with oxidation products. byjus.com To achieve better regioselectivity, the amino group on the oxazole ring may be protected, for example, by acetylation, to modulate its activating influence and favor the formation of the para-substituted product. libretexts.org

Table 1: Examples of Phenyl Ring Modifications

| Substituent | Reagents and Conditions | Resulting Compound Structure | Reference |

| Nitro (-NO₂) | HNO₃, H₂SO₄ | 3-(4-Nitrophenyl)-1,2-oxazol-4-amine | byjus.com |

| Bromo (-Br) | Br₂ in acetic acid | 3-(4-Bromophenyl)-1,2-oxazol-4-amine | libretexts.org |

| Chloro (-Cl) | Cl₂ in acetic acid | 3-(4-Chlorophenyl)-1,2-oxazol-4-amine | mdpi.com |

| Methyl (-CH₃) | CH₃I, AlCl₃ (Friedel-Crafts alkylation) | 3-(4-Methylphenyl)-1,2-oxazol-4-amine | msu.edu |

| Acetyl (-COCH₃) | CH₃COCl, AlCl₃ (Friedel-Crafts acylation) | 3-(4-Acetylphenyl)-1,2-oxazol-4-amine | msu.edu |

Functionalization at Other Positions of the Oxazole Ring

The oxazole ring itself offers several positions for functionalization, primarily at the C5 position and the nitrogen of the amino group at C4. The reactivity of the oxazole ring is generally characterized by a preference for electrophilic substitution at the C5 position, especially when activated by an electron-donating group. thepharmajournal.com

Key functionalization strategies include:

Substitution at the C5 Position: The C5 position of the oxazole ring can undergo electrophilic substitution, allowing for the introduction of various functional groups. The Van Leusen oxazole synthesis is a notable method for preparing 5-substituted oxazoles, which can then be further modified. nih.gov This reaction typically involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC). While this is a de novo synthesis method, it provides a route to analogs with substitution at the C5 position.

Table 2: Examples of Oxazole Ring and Amino Group Functionalization

| Position of Functionalization | Reaction Type | Reagents and Conditions | Resulting Compound Structure | Reference |

| 4-Amino Group | N-Acetylation | Acetic anhydride, pyridine (B92270) | N-(3-Phenyl-1,2-oxazol-4-yl)acetamide | libretexts.org |

| 4-Amino Group | N-Alkylation | Alkyl halide, base | N-Alkyl-3-phenyl-1,2-oxazol-4-amine | thepharmajournal.com |

| C5 Position | Formylation (Vilsmeier-Haack) | POCl₃, DMF | 4-Amino-3-phenyl-1,2-oxazole-5-carbaldehyde | thepharmajournal.com |

| C5 Position | Halogenation | N-Bromosuccinimide (NBS) | 5-Bromo-3-phenyl-1,2-oxazol-4-amine | thepharmajournal.com |

The synthesis of these diverse analogs allows for a comprehensive exploration of the chemical space around the this compound core, facilitating the identification of compounds with improved pharmacological profiles.

Theoretical and Computational Investigations of 3 Phenyl 1,2 Oxazol 4 Amine Hydrochloride

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. Methods such as Density Functional Theory (DFT) are commonly used to elucidate the electronic landscape of molecules like 3-Phenyl-1,2-oxazol-4-amine hydrochloride, providing a basis for interpreting its chemical behavior.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its capacity to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity.

For aromatic heterocyclic compounds similar to this compound, the HOMO is often localized on the electron-rich parts of the molecule, such as the phenyl and amine groups. Conversely, the LUMO tends to be distributed over the electron-deficient regions, including the isoxazole (B147169) ring. Quantum chemical calculations, typically performed using DFT with a basis set like 6-31G**, can provide precise energy values for these orbitals. The computed HOMO-LUMO energy demonstrates that charge exchange can take place within the molecule. researchgate.net A small energy gap suggests that the molecule is chemically reactive. researchgate.net

Table 1: Representative Frontier Orbital Energies and Energy Gap for a Phenyl-Substituted Heterocycle *

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.29 |

| ELUMO | -1.81 |

| Energy Gap (ΔE) | 4.48 |

The distribution of electron density within a molecule is key to understanding its interactions with other molecules. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, red areas typically indicate negative electrostatic potential, where nucleophilic attack is likely to occur, while blue areas represent positive electrostatic potential, which are susceptible to electrophilic attack.

For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms of the isoxazole ring and the nitrogen of the amine group, due to the presence of lone pairs of electrons. The hydrogen atoms of the amine and the phenyl ring would exhibit positive potential. This information is invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a molecule is not static; it can adopt various conformations due to the rotation around single bonds. Conformational analysis aims to identify the most stable conformations (those with the lowest energy) and to understand the energy barriers between them. For a molecule with a flexible side chain like the phenyl group in this compound, multiple low-energy conformations may exist.

Molecular Dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. By simulating the motion of atoms and molecules, MD can explore the conformational space and reveal how the molecule behaves in different environments, such as in solution. These simulations can help in understanding the stability of different conformers and the transitions between them, which can be crucial for its biological activity and chemical reactivity.

Computational Elucidation of Reaction Mechanisms and Pathways

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. It allows for the detailed study of reaction pathways, the identification of intermediates and transition states, and the calculation of activation energies.

A transition state is a high-energy, transient species that exists at the peak of the energy profile of a reaction step. Characterizing the geometry and energy of the transition state is crucial for understanding the reaction mechanism and predicting the reaction rate. Computational methods can be used to locate and characterize these transition states. A key feature of a transition state is that it has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

For the synthesis of the isoxazole ring in this compound, which often proceeds via a [3+2] cycloaddition reaction, computational studies can model the approach of the reactants and identify the structure of the transition state, providing insights into the stereochemistry and regioselectivity of the reaction.

Computational methods can provide quantitative data on the thermodynamics and kinetics of a reaction. Thermodynamic parameters, such as the change in enthalpy (ΔH) and Gibbs free energy (ΔG), indicate the feasibility of a reaction. Kinetic parameters, primarily the activation energy (Ea), determine the rate of the reaction.

By calculating the energies of the reactants, products, and transition states, the reaction profile can be constructed. This allows for the determination of whether a reaction is thermodynamically favorable (exergonic) and kinetically feasible (having a reasonably low activation energy). For multi-step reactions, these calculations can help identify the rate-determining step. Density functional theory calculations can suggest that energy barriers can be overcome by utilizing the energy from an exothermic reaction, enabling the thermodynamically favorable formation of novel structures. bohrium.com

Table 2: Illustrative Thermodynamic and Kinetic Data for a Representative Isoxazole Synthesis Reaction *

| Parameter | Value (kcal/mol) |

|---|---|

| Activation Energy (Ea) | 15.5 |

| Enthalpy of Reaction (ΔH) | -25.0 |

| Gibbs Free Energy of Reaction (ΔG) | -22.5 |

In Silico Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, in silico methods, particularly those based on Density Functional Theory (DFT), are instrumental in forecasting its Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies.

DFT methods, such as B3LYP, are widely used for these predictions. researchgate.netirjweb.com The process begins with the optimization of the molecule's three-dimensional geometry to find its most stable energetic state. Following optimization, specific calculations like the Gauge-Independent Atomic Orbital (GIAO) method are employed to predict ¹H and ¹³C NMR chemical shifts. researchgate.net These calculations determine the magnetic shielding around each nucleus, which is then converted into a chemical shift value relative to a standard reference. Such theoretical predictions are invaluable for assigning signals in experimentally obtained spectra. nih.gov

Similarly, computational methods can predict the vibrational frequencies that correspond to infrared (IR) absorption bands. By calculating the energies of the molecule's normal modes of vibration, a theoretical IR spectrum can be generated. nih.gov The assignments of these vibrational frequencies are often clarified using Potential Energy Distribution (PED) analysis. researchgate.net Comparing these predicted spectra with experimental data helps to confirm the molecular structure and understand the nature of its chemical bonds. mdpi.com While theoretical calculations are typically performed for molecules in the gaseous state, the results often show good agreement with experimental data obtained from solids or solutions, though minor deviations can occur due to intermolecular interactions. nih.gov

Below are tables representing the type of data generated from such in silico predictions for this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: These are exemplary values based on DFT calculations for analogous structures.)

| Atom Type | Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H-NMR | Phenyl-H | 7.40 - 7.80 |

| Oxazole-H (C5) | ~8.50 | |

| Amine-H (NH₂) | ~5.00 (broad) | |

| ¹³C-NMR | Phenyl C (substituted) | ~129.0 |

| Phenyl C (ortho, meta, para) | 127.0 - 131.0 | |

| Oxazole (B20620) C3 | ~160.0 | |

| Oxazole C4 | ~115.0 | |

| Oxazole C5 | ~150.0 |

Table 2: Predicted Vibrational Frequencies for Key Functional Groups (Note: These are exemplary values based on DFT calculations for analogous structures.)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| N-H (Amine) | Symmetric/Asymmetric Stretch | 3300 - 3500 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C=N (Oxazole Ring) | Stretch | 1610 - 1640 |

| C=C (Aromatic/Oxazole) | Ring Stretch | 1450 - 1600 |

| C-O (Oxazole Ring) | Stretch | 1020 - 1070 |

Structure-Reactivity Relationships and Rational Design Principles for New Derivatives

The study of structure-reactivity relationships (SRR) and structure-activity relationships (SAR) is fundamental to medicinal chemistry, aiming to understand how a molecule's chemical structure influences its reactivity and biological activity. nih.govresearchgate.net For this compound, these principles guide the rational design of new derivatives with potentially enhanced therapeutic properties. mdpi.com The process involves systematically modifying the core structure and evaluating the impact of these changes. nih.gov

The core scaffold of this compound presents three primary sites for modification: the phenyl ring, the 1,2-oxazole ring, and the 4-amino group.

The 1,2-Oxazole Ring : As a five-membered heterocycle, the oxazole ring acts as a rigid scaffold that orients the phenyl and amine substituents in a specific spatial arrangement. omicsonline.org It is considered a bioisostere, meaning it can mimic other chemical groups (like amide bonds) in biological systems, contributing to favorable drug-target interactions. mdpi.com Modifications to the ring itself are less common but could involve creating fused-ring systems to explore different regions of a target's binding pocket.

The 4-Amino Group : This functional group is a critical site for interaction, often acting as a hydrogen bond donor. researchgate.net Its basicity and nucleophilicity can be modulated by converting it into other functional groups, such as amides, sulfonamides, or Schiff bases. These transformations can lead to derivatives with altered solubility, metabolic stability, and binding affinities. nih.gov Exploring different substituents on the amine nitrogen can also probe for additional binding interactions.

Rational design principles leverage this understanding, often in conjunction with computational tools like molecular docking, to create new molecules. researchgate.netmdpi.com Docking simulations can predict how a designed derivative might bind to a specific protein target, providing insights into its potential efficacy before synthesis is undertaken. nih.gov This in silico approach accelerates the drug discovery process by prioritizing compounds that are most likely to succeed, thereby reducing the time and cost associated with traditional trial-and-error methods. nih.gov

Table 3: Rational Design Principles for New Derivatives

| Modification Site | Example Modification | Predicted Effect on Properties | Rationale |

|---|---|---|---|

| Phenyl Ring | Add chloro (-Cl) or trifluoromethyl (-CF₃) group | Increase lipophilicity; introduce halogen bonding potential | Enhance membrane permeability and potentially increase binding affinity to target proteins. escholarship.org |

| Add methoxy (B1213986) (-OCH₃) group | Increase polarity; potential H-bond acceptor | Improve aqueous solubility and explore hydrogen bonding interactions within the target site. | |

| 4-Amino Group | Acylation to form an amide (e.g., -NH-CO-CH₃) | Remove basicity; introduce H-bond acceptor (C=O) and donor (N-H) | Improve metabolic stability and introduce new points for hydrogen bonding with the target. nih.gov |

| Alkylation (e.g., -NH-CH₃) | Modify basicity and steric bulk | Probe steric tolerance of the binding site and fine-tune pKa. | |

| Oxazole Ring | Replacement with bioisosteric ring (e.g., thiazole, triazole) | Alter electronic distribution, geometry, and metabolic profile | Maintain overall shape while modifying key physicochemical properties and interaction points. mdpi.com |

Advanced Spectroscopic and Structural Characterization of 3 Phenyl 1,2 Oxazol 4 Amine Hydrochloride and Its Synthetic Intermediates/derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the molecular structure of 3-Phenyl-1,2-oxazol-4-amine hydrochloride in solution. A combination of one-dimensional and multi-dimensional techniques provides a complete assignment of proton and carbon signals and offers insights into the compound's connectivity and spatial arrangement.

One-Dimensional NMR (¹H, ¹³C, ¹⁵N)

One-dimensional NMR spectra provide fundamental information about the chemical environment of the individual nuclei within the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group and the amine protons. The protons on the phenyl ring typically appear as multiplets in the aromatic region. The amine protons, present as an ammonium (B1175870) group in the hydrochloride salt, would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. Distinct signals are anticipated for the isoxazole (B147169) ring carbons (C3, C4, and C5) and the phenyl ring carbons. The chemical shifts of the isoxazole carbons are characteristic of the heterocyclic ring system. sciarena.com DFT calculations and spectroscopic studies on para-substituted 3-phenylisoxazoles have shown how substituent effects influence the ¹³C chemical shifts of the isoxazole ring. nih.gov

¹⁵N NMR: Nitrogen-15 NMR spectroscopy is a powerful technique for directly probing the nitrogen atoms in the isoxazole ring and the amino group. The chemical shifts are highly sensitive to the electronic environment. Studies on 3-phenylisoxazole (B85705) derivatives have demonstrated that substituent effects on the phenyl ring correlate with the ¹⁵N chemical shifts of the isoxazole ring nitrogen. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound Derivatives

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) | Notes |

| ¹H | Phenyl H (ortho, meta, para) | 7.2 - 8.0 | Complex multiplet patterns. |

| Amine (NH₃⁺) H | Variable (broad singlet) | Position is dependent on solvent and concentration. | |

| Isoxazole H5 | ~8.5 - 9.0 | Expected to be a singlet. | |

| ¹³C | Phenyl C | 125 - 135 | Includes signals for ipso, ortho, meta, and para carbons. |

| Isoxazole C3 | ~160 | Quaternary carbon attached to the phenyl group. | |

| Isoxazole C4 | ~100 | Carbon bearing the amino group. | |

| Isoxazole C5 | ~155 | CH carbon of the isoxazole ring. |

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY, H2BC, ADEQUATE)

Multi-dimensional NMR experiments are crucial for the unambiguous assignment of ¹H and ¹³C signals and for establishing the connectivity within the molecule. ipb.pt

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, primarily helping to assign the correlated protons within the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates proton signals with their directly attached carbon atoms, allowing for the definitive assignment of the protonated carbons in both the phenyl and isoxazole rings.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying long-range (2-3 bond) correlations between protons and carbons. ipb.pt This would be key to connecting the phenyl ring protons to the C3 carbon of the isoxazole ring and assigning the quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space interactions between protons. This could provide insights into the preferred conformation of the molecule, such as the relative orientation of the phenyl ring with respect to the isoxazole ring.

Isotopic Labeling Applications (e.g., ¹⁵N NMR for structural insights)

Incorporating stable isotopes like ¹⁵N can significantly enhance NMR studies. americanpeptidesociety.org Uniform or selective ¹⁵N labeling of the amine group and the isoxazole ring would dramatically increase the sensitivity of ¹⁵N NMR experiments. This allows for more precise measurement of ¹⁵N chemical shifts and the determination of heteronuclear coupling constants (e.g., ¹J(¹⁵N-¹H)), which provide valuable information about bonding and hybridization. nih.gov Such labeling strategies are indispensable for detailed structural and dynamic studies, especially in more complex biological systems. americanpeptidesociety.orgnih.gov

Advanced Mass Spectrometry Techniques (e.g., HRMS, ESI-MS, fragmentation pathways)

Mass spectrometry provides essential information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns.

HRMS (High-Resolution Mass Spectrometry): HRMS analysis of this compound would provide a highly accurate mass measurement of the molecular ion. This allows for the unambiguous determination of its elemental formula (C₉H₉N₂O for the free base).

ESI-MS (Electrospray Ionization Mass Spectrometry): ESI is a soft ionization technique suitable for analyzing polar and charged molecules like hydrochloride salts. In positive ion mode, the spectrum would show the protonated molecule [M+H]⁺.

Fragmentation Pathways: Tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation of the molecular ion, providing valuable structural information. The fragmentation of isoxazole rings often involves the characteristic cleavage of the weak N-O bond. nih.gov For 3-Phenyl-1,2-oxazol-4-amine, key fragmentation pathways would likely include the loss of small neutral molecules and cleavage of the heterocyclic ring. The study of these reproducible fragmentation pathways can be a predictive tool for identifying related compounds. nih.govresearchgate.net

Table 2: Predicted Key Fragments in the ESI-MS/MS Spectrum of 3-Phenyl-1,2-oxazol-4-amine

| m/z (Mass/Charge Ratio) | Possible Fragment Structure/Loss | Fragmentation Pathway |

| 160.08 | [C₉H₁₀N₂O + H]⁺ | Protonated molecular ion (free base) |

| 132.05 | [C₈H₆NO]⁺ | Loss of ammonia (B1221849) (NH₃) and subsequent rearrangement |

| 117.06 | [C₈H₇N]⁺ | Cleavage of N-O bond and loss of CO |

| 105.04 | [C₇H₅O]⁺ | Benzoyl cation, resulting from ring cleavage |

| 77.04 | [C₆H₅]⁺ | Phenyl cation, from loss of the isoxazole moiety |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would display characteristic absorption bands. The N-H stretching vibrations of the ammonium group (NH₃⁺) are expected in the region of 2800-3200 cm⁻¹. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The spectrum would also feature bands corresponding to C=N and C=C stretching from the isoxazole and phenyl rings (around 1500-1600 cm⁻¹) and the characteristic N-O stretching of the isoxazole ring.

Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. nih.gov Aromatic ring vibrations often produce strong signals in the Raman spectrum. The symmetric vibrations of the phenyl ring would be particularly prominent.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | Ammonium (NH₃⁺) | 2800 - 3200 (broad) |

| C-H Stretch | Aromatic (Phenyl) | 3000 - 3100 |

| C=N / C=C Stretch | Isoxazole / Phenyl Rings | 1500 - 1600 |

| N-H Bend | Ammonium (NH₃⁺) | 1500 - 1620 |

| N-O Stretch | Isoxazole Ring | 1350 - 1450 |

| C-H Out-of-Plane Bend | Aromatic (Phenyl) | 690 - 900 |

X-ray Crystallography for Precise Molecular Architecture Determination

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise measurements of bond lengths, bond angles, and dihedral angles, confirming the molecular connectivity and conformation.

For this compound, a crystal structure analysis would:

Unambiguously confirm the atomic connectivity.

Determine the planarity of the isoxazole ring and the dihedral angle between the isoxazole and phenyl rings. nih.gov

Provide detailed information on the geometry of the ammonium group.

Elucidate the intermolecular interactions, particularly the hydrogen bonding network involving the ammonium protons, the chloride anion, and the nitrogen and oxygen atoms of the isoxazole ring, which dictates the crystal packing. nih.govresearchgate.net

Table 4: Typical Bond Lengths and Angles for Substituted Isoxazole Rings from Crystallographic Data

| Parameter | Bond/Angle | Typical Value |

| Bond Length | O1 - N2 | ~1.41 Å |

| N2 - C3 | ~1.32 Å | |

| C3 - C4 | ~1.42 Å | |

| C4 - C5 | ~1.35 Å | |

| C5 - O1 | ~1.35 Å | |

| Bond Angle | C5 - O1 - N2 | ~105° |

| O1 - N2 - C3 | ~110° | |

| N2 - C3 - C4 | ~112° | |

| C3 - C4 - C5 | ~104° | |

| C4 - C5 - O1 | ~109° |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for elucidating the electronic structure of organic molecules, including this compound and its analogues. This method probes the electronic transitions between molecular orbitals, primarily the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The absorption of UV or visible light by a molecule corresponds to these specific energy transitions, providing valuable information on its conjugated systems and chromophores.

The electronic spectrum of this compound is dominated by the chromophoric character of the phenyl ring and the isoxazole nucleus. The core isoxazole ring itself exhibits electronic transitions, with studies on the parent molecule identifying the lowest-lying triplet states at approximately 4.1 eV and 5.3 eV, and the first singlet excited states appearing above 5.5 eV. researchgate.net These transitions are generally assigned to π→π* electronic promotions within the heterocyclic system.

In derivatives such as 3-phenyl-1,2-oxazoles, the conjugation between the phenyl group and the isoxazole ring significantly influences the UV-Vis absorption profile. This extended π-system typically results in bathochromic shifts (shifts to longer wavelengths) compared to the individual, unconjugated chromophores. The electronic spectra of these compounds are characterized by absorption bands corresponding to π→π* and n→π* transitions. researchgate.net The high-intensity bands are generally attributed to π→π* transitions involving the entire conjugated system, while the lower-intensity bands, if observable, are often assigned to n→π* transitions associated with the lone pair electrons on the nitrogen and oxygen atoms of the isoxazole ring.

Research on various isoxazole derivatives provides specific insights into their absorption characteristics. For instance, the UV-Vis spectrum of an isoxazole-amine derivative in a chloroform (B151607) solution displayed an absorption band at 381 nm, corresponding to π→π* transitions, with a molar absorptivity (ε) in the range of 21,000-42,000 M⁻¹cm⁻¹. researchgate.net An additional absorption band was noted at 399 nm, attributed to an extended delocalization of π electrons facilitated by intramolecular hydrogen bonding. researchgate.net The polarity of the solvent can also influence the position of the absorption maxima, a phenomenon known as solvatochromism. Studies on oxazole (B20620) derivatives in different solvents like chloroform and acetonitrile (B52724) have shown absorption maxima ranging from 355 nm to 495 nm, highlighting the sensitivity of the electronic transitions to the surrounding molecular environment. globalresearchonline.net

Detailed spectral data for several related isoxazole derivatives have been reported, further illustrating the electronic properties of this class of compounds. The specific absorption maxima (λmax) are dependent on the nature and position of substituents on the isoxazole and phenyl rings.

Interactive Data Table: UV-Vis Absorption Maxima for Isoxazole Derivatives

| Compound Name | Solvent | λmax (nm) | Assigned Transition | Reference |

| Isoxazole-amine derivative | Chloroform | 381 | π→π | researchgate.net |

| Isoxazole-amine derivative | Chloroform | 399 | π→π (extended delocalization) | researchgate.net |

| (E)-3-Propyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one | Methanol | 376 | Not specified | nih.gov |

| (E)-4-(3-Ethoxy-4-hydroxybenzylidene)-3-propylisoxazol-5(4H)-one | Methanol | 407 | Not specified | nih.gov |

| (E)-4-(5-Hydroxy-2-methoxybenzylidene)-3-propylisoxazol-5(4H)-one | Methanol | 411 | Not specified | nih.gov |

| General Oxazole Derivatives | Chloroform/Acetonitrile | 355-495 | Not specified | globalresearchonline.net |

Chemical and Material Science Applications of 3 Phenyl 1,2 Oxazol 4 Amine Hydrochloride Excluding Clinical/biological Applications

Utility as a Key Building Block in Organic Synthesis

3-Phenyl-1,2-oxazol-4-amine hydrochloride serves as a valuable and versatile building block in the field of organic synthesis. Its structure, which combines a phenyl group, an isoxazole (B147169) heterocyclic core, and a reactive primary amine, offers multiple points for chemical modification. This trifunctional nature allows chemists to construct a wide array of more complex molecules, making it a strategic starting material for various synthetic campaigns. The isoxazole ring itself is a significant pharmacophore and a useful intermediate in chemical synthesis. researchgate.net

The primary amine group on the 3-phenyl-1,2-oxazol-4-amine scaffold is a key functional handle for the construction of larger, more complex heterocyclic systems. This amine can act as a nucleophile, participating in cyclization and condensation reactions to form fused-ring structures.

Research has demonstrated the synthesis of novel quinazolinone derivatives starting from related phenyl-isoxazol-amine precursors. nih.gov In these syntheses, the amine group is reacted to build the quinazolinone ring, resulting in complex molecules where the phenyl-isoxazole moiety is appended to another heterocyclic system. Similarly, derivatives like 4-allyl-5-amino-3-phenylisoxazole have been used to synthesize fused seven-membered rings, such as isoxazolo[5,4-b]azepines, through multi-step reactions including acylation, alkylation, and intramolecular metathesis. researchgate.net These transformations highlight the compound's role as a foundational element for creating intricate molecular architectures that are of interest in various chemical fields.

| Starting Scaffold | Reaction Type | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| 3-Phenyl-isoxazol-5-ylamine | Condensation/Cyclization | 4(3H)-Quinazolinones | nih.gov |

| 4-Allyl-5-amino-3-phenylisoxazole | Acylation, Alkylation, Metathesis | Isoxazolo[5,4-b]azepines | researchgate.net |

| 5-Aminopyrazoles (related aminoazoles) | Condensation with 1,3-diketones | Pyrazolopyridinones | frontiersin.org |

A scaffold in chemistry refers to a core molecular structure to which various substituents can be attached, generating a large collection of related compounds known as a chemical library. This compound is an ideal scaffold due to its rigid isoxazole core and the strategically placed amine and phenyl groups that allow for diversification. vulcanchem.com

This compound is particularly well-suited for the construction of DNA-Encoded Libraries (DELs). In DEL technology, chemical building blocks are attached to unique DNA barcodes. The amine group on the isoxazole scaffold provides a convenient attachment point for coupling to DNA tags or for adding another layer of building blocks in a combinatorial fashion. rsc.orgnih.gov The planar structure of the phenylisoxazole core facilitates predictable molecular interactions, a desirable trait for library design. vulcanchem.com By using this scaffold, chemists can rapidly generate libraries containing millions of unique compounds, which can then be screened for various applications. rsc.org

Potential in Agrochemical Development

The isoxazole ring system is a well-established and significant scaffold in the agrochemical industry. scilit.comresearchgate.net Derivatives of isoxazole have been successfully developed and commercialized for a wide range of applications, demonstrating activity as fungicides, herbicides, and insecticides. researchgate.netscilit.comgoogle.com The versatility of the isoxazole core allows it to be incorporated into molecules that target various biological pathways in pests and weeds.

Given the proven track record of the isoxazole scaffold in crop protection, this compound represents a valuable starting point for the development of new agrochemicals. Its amine functionality allows for the straightforward synthesis of a wide array of derivatives, enabling the exploration of structure-activity relationships. By modifying the amine or the phenyl ring, researchers can fine-tune the compound's properties to enhance its efficacy against specific agricultural pests or to improve its environmental profile. For example, isoxazole derivatives have been investigated for their potent fungicidal activity, and this scaffold could be used to create novel antifungal agents for controlling maize diseases and other plant pathogens. google.comfrontiersin.org

| Application Area | Mode of Action/Target | Significance of Isoxazole Scaffold | Reference |

|---|---|---|---|

| Fungicides | Inhibition of fungal growth and proliferation | Core structure in several commercial and experimental fungicides. | scilit.comgoogle.comfrontiersin.org |

| Herbicides | Inhibition of essential plant enzymes (e.g., HPPD) | Used as a lead structure for developing selective herbicides. | researchgate.netscilit.comresearchgate.net |

| Insecticides | Disruption of insect nervous system or development | Serves as a key pharmacophore in various insecticidal compounds. | researchgate.netscilit.com |

Exploration in Materials Science and Polymer Chemistry

Amines are fundamental components in materials science and polymer chemistry, where they are used as monomers, cross-linking agents, and functional modifiers. numberanalytics.comijrpr.com The presence of a primary amine on the this compound molecule opens possibilities for its use in these areas.

The compound could be incorporated into polymer chains through reactions involving its amine group, such as polyamide or polyimide formation. numberanalytics.com This would introduce the rigid and planar phenylisoxazole unit into the polymer backbone, potentially imparting enhanced thermal stability, specific optical properties, or altered mechanical strength. Furthermore, the amine functionality allows the molecule to act as a curing agent for epoxy resins or as a surface modifier to alter the properties of other materials. numberanalytics.com The unique combination of a heterocyclic ring and a reactive amine makes it an interesting candidate for creating novel functional materials and advanced polymers. ijrpr.comrsc.org

Applications as Chemical Probes or Reagents

In analytical and chemical research, molecules with specific reactive groups are often used as probes or reagents for the detection and quantification of other substances. thermofisher.com The primary amine group of this compound makes it reactive toward a variety of amine-specific labeling reagents, such as fluorescamine, which could be used for its detection and analysis.

More significantly, the compound itself can serve as a foundational structure for the synthesis of new chemical probes. The phenylisoxazole moiety can be designed to interact with a specific target molecule or environment, while the amine group can be used to attach a reporter group, such as a fluorophore or a biotin (B1667282) tag. This allows for the creation of tailored probes for various analytical applications, including fluorescence microscopy and binding assays.

Role in Mechanistic Studies of Chemical Reactions

Understanding the mechanisms of chemical reactions is crucial for optimizing synthetic routes and designing new transformations. Compounds like this compound are products of specific, often complex, reaction pathways. The study of their synthesis provides insight into these mechanisms.

For example, a primary method for synthesizing the isoxazole ring is through a [3+2] cycloaddition reaction. nih.gov Detailed studies of this reaction, involving precursors like benzaldehyde (B42025) oxime and nitroalkenes, help elucidate the factors that control regioselectivity and reaction efficiency. By investigating the formation of the 3-phenylisoxazole (B85705) core, chemists can better understand the principles of cycloaddition reactions, which are a cornerstone of modern organic synthesis. This knowledge enables the rational design of synthetic routes to produce a wide range of isoxazole derivatives with high purity and yield for subsequent applications. nih.gov

Future Research Perspectives and Emerging Opportunities for 3 Phenyl 1,2 Oxazol 4 Amine Hydrochloride

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of isoxazole (B147169) derivatives has traditionally relied on methods such as the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds. nih.govresearchgate.netyoutube.com However, the future of chemical synthesis is increasingly focused on green and sustainable practices. Research into the synthesis of 3-Phenyl-1,2-oxazol-4-amine hydrochloride could pivot towards methodologies that offer higher efficiency, reduced waste, and milder reaction conditions.

Promising avenues include the adoption of techniques like microwave-assisted synthesis, sonochemistry (ultrasound irradiation), and mechanochemistry. mdpi.commdpi.com These methods have been shown to accelerate reaction rates and increase yields for related heterocyclic compounds. mdpi.com Furthermore, developing one-pot procedures in environmentally benign solvents, such as water or deep eutectic solvents (DES), represents a significant opportunity to align the synthesis with the principles of green chemistry. mdpi.comrsc.org The exploration of metal-free catalytic systems for the construction of the aminoisoxazole core could also provide more sustainable and cost-effective synthetic routes. nih.gov

Table 1: Potential Sustainable Synthetic Methodologies

| Methodology | Potential Advantages |

|---|---|

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, improved yields. |

| Ultrasound Irradiation | Enhanced reaction rates, reduced energy consumption, high efficiency. mdpi.com |

| Mechanochemistry | Solvent-free conditions, reduced waste, access to novel reactivity. |

| One-Pot Reactions in Water | Environmentally benign, simplified work-up, cost-effective. rsc.org |

| Deep Eutectic Solvents (DES) | Biodegradable, low-cost, tunable solvent properties. |

Investigation of Unexplored Reactivity and Transformation Pathways

The isoxazole ring is a versatile synthetic intermediate due to the inherent reactivity of its weak N-O bond, which can be cleaved under specific conditions, such as in the presence of bases or reducing agents. researchgate.netmdpi.com This ring-opening reactivity transforms the isoxazole into valuable difunctionalized compounds like β-hydroxy nitriles or enaminoketones, effectively using the isoxazole as a stable "masked" form of these functionalities. researchgate.netijpcbs.com A key future direction is the systematic exploration of these ring-opening reactions for this compound to generate novel molecular frameworks. For instance, ring-opening fluorination, a technique successfully applied to other C4-substituted isoxazoles, could yield unique fluorine-containing intermediates. organic-chemistry.orgresearchgate.net

Beyond the ring itself, the 4-amino group serves as a critical handle for derivatization. Future research should focus on its functionalization through reactions such as N-acylation, N-alkylation, sulfonylation, and condensation with carbonyl compounds to create extensive libraries of new derivatives. Investigating the relative reactivity of the 4-amino group compared to other sites will be crucial for selective transformations. nih.gov Additionally, the phenyl ring offers further opportunities for functionalization through electrophilic aromatic substitution, enabling the tuning of the molecule's electronic and steric properties.

Table 2: Unexplored Reactivity and Transformation Opportunities

| Reactive Site | Potential Transformation | Resulting Structure/Intermediate |

|---|---|---|

| Isoxazole Ring (N-O bond) | Reductive or base-mediated cleavage | Enaminoketones, β-hydroxy nitriles. researchgate.netijpcbs.com |

| Isoxazole Ring | Electrophilic Ring-Opening Fluorination | α-fluorinated carbonyl compounds. acs.org |

| 4-Amino Group | Acylation, Alkylation, Sulfonylation | Amides, secondary/tertiary amines, sulfonamides. |

| Phenyl Group | Electrophilic Aromatic Substitution | Halogenated, nitrated, or sulfonated phenyl derivatives. |

Integration of Advanced Computational and Experimental Methodologies for Deeper Understanding

To unlock the full potential of this compound and its derivatives, future research must integrate sophisticated computational and experimental techniques. Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for predicting molecular properties. crimsonpublishers.comresearchgate.net DFT calculations can provide deep insights into the compound's electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are fundamental to understanding its reactivity and kinetic stability. researchgate.netnih.gov These computational models can be used to predict reactive sites, rationalize reaction mechanisms, and forecast the spectroscopic characteristics (e.g., NMR, UV-Vis) of novel derivatives before their synthesis, thereby guiding experimental efforts. crimsonpublishers.comresearchgate.net

Experimentally, the characterization of new compounds derived from this scaffold will rely on advanced analytical techniques. While standard NMR and mass spectrometry are essential, more complex structures may require two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) for unambiguous structural assignment. High-resolution mass spectrometry will be vital for confirming elemental compositions. The combination of predictive computational modeling with rigorous experimental validation will accelerate the discovery and development of new molecules and materials based on this isoxazole core.

Expansion of Non-Biological Applications in Chemical Technology and Materials Innovation

While isoxazoles are widely studied in medicinal chemistry, there is a significant and underexplored opportunity to use this compound in materials science and chemical technology. mdpi.comontosight.ai The aromatic and heterocyclic nature of the molecule suggests potential applications in the field of organic electronics. researchgate.net Isoxazole-containing polymers have been investigated as potential semiconductors, and derivatives of this compound could be designed as building blocks for organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). researchgate.netresearchgate.net

The presence of two distinct functional groups—the amine and the phenyl ring—makes this compound a candidate for polymerization. It could be used as a monomer to create novel polyamides or other polymers with pendant isoxazole units. researchgate.net Such materials could exhibit unique properties, including enhanced thermal stability, specific optical characteristics, or high-temperature lubricity. researchgate.netresearchgate.net

Furthermore, the nitrogen atom of the isoxazole ring and the exocyclic amine group can act as coordination sites for metal ions. unm.edu This opens up the field of coordination chemistry, where this compound could serve as a ligand to form novel metal complexes. mdpi.com These complexes could have applications in catalysis, as sensing materials, or as components in fluorescent materials. mdpi.com

Q & A

Q. What synthetic methodologies are recommended for preparing 3-Phenyl-1,2-oxazol-4-amine hydrochloride?

A one-pot cyclocondensation approach is commonly employed, utilizing precursors like substituted hydrazines and nitriles under reflux conditions. For example, hydrazine hydrate and 3-phenyl-1,2-oxazole-4-carbonitrile in ethanol at 80°C for 12 hours yield the amine intermediate, which is then protonated with HCl to form the hydrochloride salt. Reaction progress is monitored via thin-layer chromatography (TLC), and purification involves recrystallization from ethanol/water mixtures .

Q. How can the purity and structural integrity of this compound be confirmed?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying functional groups: the oxazole ring protons resonate at δ 8.2–8.5 ppm, while the amine protons appear as broad signals near δ 5.5–6.0 ppm. Infrared (IR) spectroscopy confirms N–H stretches (~3300 cm⁻¹) and C=N/C–O bands (~1650 cm⁻¹). High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures >95% purity .

Q. What are the solubility characteristics of this compound in common solvents?

As a hydrochloride salt, it exhibits enhanced aqueous solubility (>50 mg/mL at 25°C) due to ionic interactions. In organic solvents like dimethyl sulfoxide (DMSO) or methanol, solubility ranges from 10–20 mg/mL. Solubility profiles should be validated experimentally using gravimetric analysis or UV spectrophotometry .

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved during structural determination?

Use the SHELXL refinement suite to address twinning or disordered regions in X-ray diffraction data. For high-resolution datasets, apply the Hirshfeld surface analysis to identify weak hydrogen bonds or π-stacking interactions. If twinning is suspected (e.g., Rint > 0.05), employ the TWINABS tool for data scaling and correction .

Q. What strategies optimize reaction yields in multi-step syntheses involving oxazole intermediates?

Implement green chemistry principles: replace toxic solvents (e.g., dichloromethane) with cyclopentyl methyl ether (CPME) or ethyl acetate. Use microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 12 hours under conventional heating). Catalyst screening (e.g., Amberlyst-15 for acid catalysis) can improve regioselectivity in oxazole ring formation .

Q. How do hydrogen bonding patterns influence the compound’s stability in crystalline form?

Graph set analysis (e.g., Etter’s notation) of X-ray structures reveals dominant N–H···Cl and C–H···O interactions. For example, the amine group forms R2<sup>2</sup>(8) motifs with chloride ions, stabilizing the lattice. Temperature-dependent crystallography (100–300 K) quantifies thermal expansion coefficients and identifies phase transitions .

Q. How can discrepancies in biological activity data across studies be systematically addressed?

Standardize assay protocols: use identical cell lines (e.g., HEK-293 for cytotoxicity) and control for solvent effects (e.g., DMSO concentration ≤0.1%). For antimicrobial studies, verify minimum inhibitory concentrations (MICs) via broth microdilution assays per CLSI guidelines. Cross-validate results with computational docking (e.g., AutoDock Vina) to correlate activity with binding affinity to target proteins like DNA gyrase .

Q. What computational approaches are effective for modeling intermolecular interactions in solution?

Combine density functional theory (DFT) calculations (B3LYP/6-31G* level) with molecular dynamics (MD) simulations in explicit solvents (e.g., water or ethanol). Use the Conductor-like Polarizable Continuum Model (CPCM) to predict solvation free energies. For reaction mechanism elucidation, employ intrinsic reaction coordinate (IRC) analysis to map energy pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。